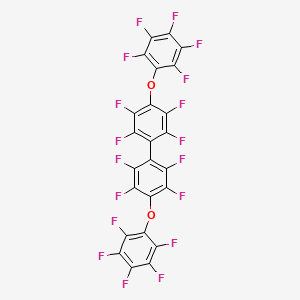

Perfluoro(4,4'-diphenoxybiphenyl)

Description

The exact mass of the compound Perfluoro(4,4'-diphenoxybiphenyl) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Perfluoro(4,4'-diphenoxybiphenyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro(4,4'-diphenoxybiphenyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]phenoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F18O2/c25-3-1(4(26)14(36)21(13(3)35)43-23-17(39)9(31)7(29)10(32)18(23)40)2-5(27)15(37)22(16(38)6(2)28)44-24-19(41)11(33)8(30)12(34)20(24)42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZNIFIKQOFWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)OC4=C(C(=C(C(=C4F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14055-56-2 | |

| Record name | Perfluoro(4,4'-diphenoxybiphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Precursor Development for Macromolecular Synthesis

The journey from simple fluorinated aromatics to complex polymers hinges on the careful design and synthesis of monomeric precursors. Perfluoro(4,4'-diphenoxybiphenyl) is a foundational structure that can be functionalized to participate in both step-growth and free-radical polymerization processes.

Synthesis of Monomers for Step-Growth Polymerization

Step-growth polymerization requires monomers with at least two reactive functional groups that can react to form a new linkage. For Perfluoro(4,4'-diphenoxybiphenyl) to be used in this type of polymerization, it must first be derivatized to include functionalities such as hydroxyl or carboxyl groups.

A plausible synthetic route to a dihydroxy derivative of Perfluoro(4,4'-diphenoxybiphenyl) involves a multi-step process. The initial formation of the Perfluoro(4,4'-diphenoxybiphenyl) core can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting decafluorobiphenyl (B1670000) with a suitable phenoxide. The high degree of fluorination on the biphenyl (B1667301) ring makes it highly susceptible to nucleophilic attack mdpi.commdpi.comresearchgate.net. The choice of a protected phenol (B47542), such as one with a methoxy (B1213986) group, would be a strategic starting point. For instance, reacting decafluorobiphenyl with two equivalents of a methoxyphenoxide would yield a dimethoxy-functionalized perfluorinated diaryl ether.

Subsequent demethylation of the resulting methoxy-functionalized intermediate would then yield the desired dihydroxy monomer. This approach provides a pathway to a monomer that can undergo condensation reactions, for example, with a diacyl chloride, to form a polyester.

Another established method for the synthesis of diaryl ethers is the Ullmann condensation, which utilizes a copper catalyst to couple an aryl halide with an alcohol or phenol wikipedia.orgorganic-chemistry.org. In the context of highly fluorinated systems, this reaction can be optimized to produce the desired ether linkages orientjchem.orgarxiv.org. The synthesis of symmetrical and unsymmetrical perfluorinated biaryls has been demonstrated using modifications of the Ullmann coupling researchgate.netsquarespace.comtandfonline.com.

The following table outlines a hypothetical reaction scheme for the synthesis of a dihydroxy monomer derived from Perfluoro(4,4'-diphenoxybiphenyl).

| Step | Reactants | Reaction Type | Product |

| 1 | Decafluorobiphenyl, 4-Methoxyphenol | Nucleophilic Aromatic Substitution (SNAr) or Ullmann Condensation | 4,4'-Bis(4-methoxyphenoxy)octafluorobiphenyl |

| 2 | 4,4'-Bis(4-methoxyphenoxy)octafluorobiphenyl | Demethylation | 4,4'-Bis(4-hydroxyphenoxy)octafluorobiphenyl |

Preparation of Monomers for Free Radical Polymerization

Free-radical polymerization involves the addition of monomers containing a carbon-carbon double bond. To prepare a monomer based on Perfluoro(4,4'-diphenoxybiphenyl) for this process, a polymerizable group such as a vinyl or acrylate (B77674) moiety must be introduced.

One common strategy is the synthesis of fluorinated acrylate monomers acs.orgresearchgate.netgoogle.comyoutube.compolysciences.com. Starting from a hydroxyl-functionalized derivative of Perfluoro(4,4'-diphenoxybiphenyl), as described in the previous section, an esterification reaction with acryloyl chloride or methacryloyl chloride would yield the corresponding diacrylate or dimethacrylate monomer acs.org. These monomers, possessing two polymerizable double bonds, can act as crosslinking agents in free-radical polymerization, leading to the formation of a three-dimensional polymer network.

Alternatively, a vinyl ether functionality can be introduced. The synthesis of perfluorinated vinyl ethers is a well-established field, often involving the reaction of a fluorinated alcohol with a suitable precursor to form the vinyl ether group researchgate.netfluorine1.rugoogle.comfluorine1.runih.govgoogleapis.comacs.org. By applying these methods to a dihydroxy derivative of Perfluoro(4,4'-diphenoxybiphenyl), a divinyl ether monomer could be synthesized.

The table below illustrates a potential pathway to a diacrylate monomer.

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1 | 4,4'-Bis(4-hydroxyphenoxy)octafluorobiphenyl | Acryloyl Chloride | Esterification | 4,4'-Bis(4-acryloxyphenoxy)octafluorobiphenyl |

Optimization of Reaction Conditions and Yields in Fluorinated Syntheses

The synthesis of highly fluorinated compounds often requires specialized reaction conditions to achieve satisfactory yields and purity. The strong electron-withdrawing nature of fluorine atoms significantly influences the reactivity of the aromatic rings, making them prone to nucleophilic attack but resistant to electrophilic substitution mdpi.com.

For the synthesis of diaryl ethers from perfluorinated precursors, nucleophilic aromatic substitution (SNAr) is a powerful tool nih.govnih.govnih.govnih.govacs.org. The efficiency of these reactions can be enhanced through the use of phase-transfer catalysis scientific.netacs.orgresearchgate.netillinois.edunih.gov. A phase-transfer catalyst facilitates the transfer of the nucleophile (e.g., a phenoxide) from an aqueous or solid phase to the organic phase where the perfluorinated aromatic substrate is dissolved, thereby increasing the reaction rate.

The choice of solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed in SNAr reactions as they can solvate the cation of the nucleophilic salt, leaving a "naked" and more reactive anion nih.gov.

In the case of Ullmann condensations, the reaction conditions traditionally involve high temperatures and stoichiometric amounts of copper wikipedia.org. However, modern methods have been developed that utilize soluble copper catalysts with specific ligands, allowing for milder reaction conditions and improved yields organic-chemistry.orgarkat-usa.orgumass.edu. The optimization of these catalytic systems is an active area of research, aiming to broaden the scope and efficiency of the synthesis of complex aryl ethers.

Bayesian optimization has also emerged as a powerful tool for the systematic optimization of reaction conditions in synthetic chemistry, potentially reducing the number of experiments needed to find the optimal parameters for yield and selectivity nih.gov.

The following table summarizes key parameters that can be optimized for the synthesis of fluorinated diaryl ethers.

| Parameter | SNAr | Ullmann Condensation |

| Catalyst | Phase-Transfer Catalyst (e.g., quaternary ammonium (B1175870) salt, crown ether) | Copper(I) or Copper(II) salts with ligands (e.g., phosphines, diamines) |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Non-polar or polar aprotic (e.g., toluene (B28343), NMP) |

| Base | Strong base to generate nucleophile (e.g., KOH, NaH) | Often used to deprotonate the phenol (e.g., K2CO3, Cs2CO3) |

| Temperature | Varies, can often be moderate | Typically elevated |

Polymerization Science and Macromolecular Engineering

Fundamental Polymerization Mechanisms Utilizing Perfluoro(4,4'-diphenoxybiphenyl) Derivatives

The synthesis of high-performance fluorinated polymers often relies on step-growth polymerization, a process where bifunctional or multifunctional monomers react to form larger structural units while releasing smaller molecules like water.

Step-Growth Polymerization Mechanisms and Kinetics

The primary mechanism for the polymerization of derivatives of decafluorobiphenyl (B1670000) is nucleophilic aromatic substitution (SNAr) polycondensation. bwise.krresearchgate.net In this step-growth process, the highly activated fluorine atoms on the perfluorinated aromatic ring are displaced by a nucleophile, typically a bisphenate anion generated in situ from a bisphenol and a weak base like potassium carbonate. bwise.krrsc.org The electron-withdrawing nature of the fluorine atoms makes the aromatic carbon atoms electron-deficient and thus susceptible to nucleophilic attack.

The kinetics of these polycondensation reactions can be complex. For instance, the reaction of aryl fluorides with phenoxides to form poly(arylene ether sulfone)s has been shown to follow a third-order rate law. rsc.org This is attributed to the activation of the carbon-fluorine bond by two potassium cations, which form a three-body complex, facilitating the nucleophilic attack. rsc.org In contrast, the corresponding reaction with aryl chlorides follows a more conventional second-order rate law. rsc.org The reaction rate is also influenced by the nature of the solvent and the temperature. rsc.org

The general scheme for the step-growth polymerization of decafluorobiphenyl with a bisphenol is as follows:

n (HO-Ar-OH) + n (F-Ar'-F) → [-O-Ar-O-Ar'-]n + 2n HF

Where Ar represents the bisphenol-derived unit and Ar' is the perfluorobiphenyl unit. The resulting polymers are known for their excellent thermal stability, chemical resistance, and desirable dielectric properties. rsc.orgmdpi.com

A variety of bisphenols can be used in these polycondensations, leading to polymers with a range of properties. For example, polycyclic aromatic hydrocarbon (PAH) derived bisphenols have been polymerized with perfluoroalkenes to create semi-fluorinated polymers with high glass transition temperatures and thermal decomposition temperatures. rsc.orgmsstate.edu

Free Radical Polymerization in Perfluorinated Systems

Free radical polymerization is a major industrial process for producing many commodity and specialty polymers. While there is no specific information on the free-radical polymerization of "Perfluoro(4,4'-diphenoxybiphenyl)" derivatives, this mechanism is fundamental to the synthesis of many other fluoropolymers.

This process involves three main stages: initiation, propagation, and termination. An initiator generates free radicals, which then add to a monomer, creating a new radical species. This new radical then adds to another monomer, and the process repeats, leading to the growth of a polymer chain. Termination occurs when two growing chains react with each other.

For example, vinylidene fluoride (B91410) (VDF) can be polymerized via free-radical mechanisms to produce polyvinylidene fluoride (PVDF). nih.gov The choice of initiator is crucial; fluorinated initiators can lead to polymers with higher thermal stability compared to those synthesized with conventional initiators. nih.gov

Controlled Polymerization Techniques for Precision Architecture

Controlled polymerization techniques, also known as reversible-deactivation radical polymerizations (RDRP), offer precise control over molecular weight, polydispersity, and polymer architecture. rsc.org While specific applications of these techniques to "Perfluoro(4,4'-diphenoxybiphenyl)" are not documented, they are widely used for other fluorinated monomers.

Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to fluorinated monomers. rsc.org These techniques allow for the synthesis of well-defined block copolymers, graft copolymers, and other complex architectures. For instance, ATRP can be used for the polymerization of fluorine-containing styrenic monomers. rsc.org

Design and Synthesis of Perfluorinated Polymers

The design of perfluorinated polymers focuses on achieving specific properties such as high thermal stability, chemical inertness, low dielectric constant, and optical transparency.

Homopolymerization Studies and Reaction Optimization

In the context of polymers derived from decafluorobiphenyl, homopolymerization would involve the self-condensation of a monomer containing both a nucleophilic phenoxide and an activated perfluoroaromatic group. However, the more common approach is the polycondensation of two distinct monomers, a bisphenol and an activated perfluoroaromatic compound like decafluorobiphenyl. bwise.krresearchgate.net

Reaction optimization is critical to achieving high molecular weight polymers with desirable properties. Key parameters include the choice of solvent, base, reaction temperature, and time. For the synthesis of fluorinated poly(arylene ether)s, solvents like N,N-dimethylacetamide (DMAc) or diphenyl sulfone are often used in combination with a base such as potassium carbonate to facilitate the formation of the phenolate (B1203915) nucleophile. rsc.orgmdpi.com The use of an azeotroping agent like toluene (B28343) can be employed to remove water, which can interfere with the reaction. nih.gov Optimization of these conditions is essential to maximize molecular weight and minimize side reactions. researchgate.net

Copolymerization Strategies and Sequence Control

Copolymerization is a powerful strategy to tailor the properties of fluorinated polymers. By incorporating different monomers into the polymer chain, properties such as solubility, glass transition temperature, and mechanical strength can be precisely controlled.

For instance, in the synthesis of fluorinated poly(arylene ether)s, decafluorobiphenyl can be copolymerized with different bisphenols or a mixture of bisphenols to achieve a desired balance of properties. bwise.kr The introduction of flexible ether linkages can improve processability, while rigid biphenyl (B1667301) units can enhance thermal stability. bwise.krrsc.org

Sequence control in step-growth polymerization is generally challenging to achieve. However, by carefully selecting monomers and reaction conditions, some degree of control can be exerted. For example, the synthesis of sequential polymers has been explored through one-stage and direct methods, examining the structural regularity of the resulting polycondensation products. In some cases, the differing reactivity of functional groups on an unsymmetrical monomer can lead to a "self-regulating" polymerization process, resulting in an ordered copolymer.

The properties of copolymers derived from decafluorobiphenyl and various bisphenols are summarized in the table below.

| Monomer 1 | Monomer 2 | Polymer Properties | Reference |

| Decafluorobiphenyl | 4,4′-Dihydroxy-2,2′-bis(trifluoromethyl)biphenyl | Tg: 178-226 °C, Td5: 514-555 °C, Low Dielectric Constant | rsc.org |

| Decafluorobiphenyl | 2,8-Dihydroxynaphthalene-6-sulfonate | High Thermal Stability, Good Mechanical Properties | bwise.kr |

| Decafluorobiphenyl | Diphenol POSS | Low Dielectric Constant (2.17-2.58 at 1 MHz), High Thermal Stability | mdpi.com |

Table 1: Properties of Copolymers Derived from Decafluorobiphenyl

Synthesis of Crosslinked Networks and Interpenetrating Polymer Systems

The synthesis of crosslinked networks and interpenetrating polymer systems (IPNs) often relies on monomers with reactive sites that can form covalent bonds between polymer chains or allow for the interweaving of separate polymer networks. In the context of fluorinated polymers, crosslinking can be introduced to enhance thermal stability, chemical resistance, and mechanical properties. A common strategy involves the incorporation of monomers with functional groups amenable to crosslinking reactions, such as perfluorovinyl ethers or acetylene-terminated units. mdpi.com

For Perfluoro(4,4'-diphenoxybiphenyl), its structure suggests it would primarily act as a difunctional monomer in step-growth polymerization, reacting with bisphenols or other nucleophiles to form linear poly(arylene ether)s. To create a crosslinked network, it would likely need to be copolymerized with a trifunctional or higher functionality monomer, or with monomers bearing specific crosslinkable groups. Alternatively, post-polymerization modification of the resulting polymer could introduce such reactive sites. There is, however, a lack of specific studies detailing the synthesis of crosslinked networks or IPNs directly employing Perfluoro(4,4'-diphenoxybiphenyl). Research on related systems, such as cross-linked sulfonated poly(arylene ether sulfone), has utilized flexible perfluoropolyether cross-linkers to improve properties for applications like proton exchange membranes. nih.gov

Structure-Performance Relationships in Perfluorinated Macromolecules

Influence of Monomer Structural Features on Polymer Architecture and Macromolecular Behavior

The structural characteristics of a monomer are fundamental in defining the architecture and subsequent behavior of the resulting polymer. In fluorinated poly(arylene ether)s, the nature of the aromatic units, the linking groups (e.g., ether, ketone, sulfone), and the degree and position of fluorination all play critical roles. bwise.krresearchgate.net The incorporation of bulky or rigid monomers can increase the glass transition temperature (Tg) and enhance thermal stability. Conversely, flexible linkages can improve processability and toughness.

The structure of Perfluoro(4,4'-diphenoxybiphenyl), with its two phenoxy groups connected by a biphenyl core, suggests the introduction of a semi-rigid and kinked structure into a polymer backbone. The ether linkages provide a degree of rotational freedom, which could influence solubility and mechanical properties. The perfluorinated nature of the biphenyl core would be expected to impart high thermal stability, chemical resistance, and low dielectric properties, which are characteristic of fluoropolymers. rsc.org

Engineering Macromolecular Chain Rigidity and Flexibility

The balance between chain rigidity and flexibility is a key aspect of polymer design, dictating properties such as mechanical strength, solubility, and thermal transitions. In poly(arylene ether)s, chain rigidity can be increased by incorporating rigid, planar aromatic units and sterically hindered linkages. Flexibility is often introduced through the use of ether linkages or aliphatic segments.

Understanding the Role of Perfluoro(4,4'-diphenoxybiphenyl) in Polymer Main Chain and Side Chain Characteristics

The concept of incorporating this monomer into a side chain is less conventional, though not impossible. It could potentially be attached as a pendant group to a pre-existing polymer backbone through chemical modification. In such a scenario, the bulky and fluorinated nature of the Perfluoro(4,4'-diphenoxybiphenyl) moiety would significantly influence the polymer's properties, likely increasing the glass transition temperature, modifying the solubility, and imparting a low surface energy. Research into fluorinated polymers with side-chain functionality has shown that such architectures can lead to unique material properties. tandfonline.com

Advanced Characterization of Perfluorinated Polymers

Spectroscopic Analysis (e.g., ¹⁹F-NMR, IR Spectroscopy)

Spectroscopic techniques are indispensable for the characterization of fluoropolymers, providing detailed information about their chemical structure.

¹⁹F-NMR Spectroscopy: This is a particularly powerful tool for analyzing fluorinated polymers due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts in ¹⁹F-NMR are highly sensitive to the local electronic environment, allowing for the identification of different fluorine-containing groups within the polymer structure. For a polymer containing Perfluoro(4,4'-diphenoxybiphenyl) units, distinct signals would be expected for the fluorine atoms on the biphenyl core. The exact chemical shifts would provide information about the success of the polymerization and the structure of the repeating unit. researchgate.netjku.at While specific ¹⁹F-NMR data for polymers of Perfluoro(4,4'-diphenoxybiphenyl) are not available, studies on related fluorinated poly(arylene ether)s demonstrate the utility of this technique in confirming polymer structures. tandfonline.com

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a polymer. In a polymer derived from Perfluoro(4,4'-diphenoxybiphenyl), characteristic absorption bands would be expected for the C-F bonds (typically in the 1100-1300 cm⁻¹ region) and the aryl-ether linkages (around 1240 cm⁻¹). The absence of bands corresponding to the starting materials would indicate the completion of the polymerization reaction. The specific fingerprint region of the IR spectrum would be unique to the polymer's structure. researchgate.net

Molecular Weight and Polydispersity Determination (e.g., Gel Permeation Chromatography)

The molecular weight and its distribution (polydispersity) are fundamental characteristics of polymers that significantly influence their physical and mechanical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine these parameters for polymers synthesized with perfluoro(4,4'-diphenoxybiphenyl) units. researchgate.netwindows.net

In the synthesis of polymers incorporating fluorinated biphenyl structures, GPC is instrumental in confirming the success of the polymerization and in understanding the structure-property relationships. For instance, in the synthesis of polyimides from a diamine containing a perfluorobiphenyl group, 4,4'-((perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))bis(2,6-dimethylaniline) (8FBPODMA), with various aromatic dianhydrides, GPC is a standard characterization method. researchgate.net Similarly, for polymers derived from 4-[(per/polyfluoro)phenyloxy]-4'-vinylbiphenyls, GPC using polystyrene standards and tetrahydrofuran (B95107) (THF) as the eluent is employed to determine the molecular weights and polydispersity indices. kpi.ua

Research on biphenyl perfluorocyclobutyl (BP-PFCB) polyethylene (B3416737) glycol (PEG) copolymers demonstrated the use of GPC to track the increase in number-average molecular weights (Mn) after copolymerization. researchgate.net The studies on these copolymers showed Mn values ranging from 9,000 to 16,000 g/mol . researchgate.net The choice of GPC columns, such as those with a range of pore sizes, is crucial for accurately fractionating polymers with varying molecular weights. windows.net

| Polymer System | Number-Average Molecular Weight (Mn) (g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| Biphenyl perfluorocyclobutyl (BP-PFCB) polyethylene glycol (PEG) copolymers | 9,000 - 16,000 | Not Reported | researchgate.net |

| Poly(4-pentafluorophenyloxy-4'-vinylbiphenyl) | Not Specified | Not Reported | kpi.ua |

Thermal Transitions and Stability Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

The thermal properties of polymers containing the perfluoro(4,4'-diphenoxybiphenyl) unit are critical for their application in high-performance environments. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to evaluate these properties. digitellinc.comnih.govnih.gov

Differential Scanning Calorimetry (DSC) is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymers. netzsch.commdpi.com The Tg is a particularly important parameter as it defines the upper-temperature limit for the material's application in a rigid state. For polyimides derived from the 8FBPODMA monomer, the glass transition temperatures were found to be in the high range of 280-345 °C, indicating excellent thermal stability. researchgate.net Similarly, polymers from 4-[(per/polyfluoro)phenyloxy]-4'-vinylbiphenyls exhibit high glass transition temperatures, exceeding 100°C. kpi.ua Biphenyl perfluorocyclobutyl (BP-PFCB) based copolymers have shown glass transition temperatures ranging from -25 to 127 °C, depending on the composition. researchgate.net

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the polymers. The temperature at which a certain percentage of weight loss occurs (e.g., T5% or T10%) is a common metric for thermal stability. Polyimides containing the perfluorobiphenyl group have demonstrated high thermal decomposition temperatures, with the 10% weight loss temperature (T10%) ranging from 507-527 °C. researchgate.net This high thermal stability is a direct consequence of the strong carbon-fluorine and aromatic bonds within the polymer structure. digitellinc.com TGA studies on biphenyl perfluorocyclobutyl (BP-PFCB) copolymers showed degradation onsets between 333 and 360 °C in both air and nitrogen atmospheres. researchgate.net

| Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (T10% or Onset) (°C) | Reference |

|---|---|---|---|

| Polyimides from 8FBPODMA | 280 - 345 | 507 - 527 (T10%) | researchgate.net |

| Polymers from 4-[(per/polyfluoro)phenyloxy]-4'-vinylbiphenyls | >100 | Not Reported | kpi.ua |

| Biphenyl perfluorocyclobutyl (BP-PFCB) PEG Copolymers (in Nitrogen) | -25 - 127 | 333 - 343 (Onset) | researchgate.net |

| Biphenyl perfluorocyclobutyl (BP-PFCB) PEG Copolymers (in Air) | -25 - 127 | 343 - 360 (Onset) | researchgate.net |

Advanced Materials Science and Engineering Applications

Material Development for Aerospace and Transportation Technologies

Specialized Coatings and Electrical Insulation for Wire and Cable Systems

No specific research findings or data tables detailing the use of Perfluoro(4,4'-diphenoxybiphenyl) as a primary component in specialized coatings or for the electrical insulation of wire and cable systems were identified. The field is dominated by established fluoropolymers known for their excellent dielectric strength and thermal resistance.

Functional Materials for Environmental Engineering

Polymer-Based Systems for Contaminant Capture and Separation

Information on the synthesis or application of polymer-based systems derived from Perfluoro(4,4'-diphenoxybiphenyl) for the purpose of contaminant capture and separation is not available in the reviewed literature. Research in this area tends to focus on other perfluorinated or functionalized polymers for membrane and separation technologies.

Development of Adsorbents and Catalytic Materials for Water Treatment

There is no available data to suggest that Perfluoro(4,4'-diphenoxybiphenyl) has been specifically developed or utilized as an adsorbent or catalytic material for water treatment applications. The development of such materials typically involves different classes of porous or chemically active compounds.

Integration into Specialized Devices and Industrial Systems

Components for Catalyst Layers and Fuel Cell Membranes

The role of Perfluoro(4,4'-diphenoxybiphenyl) in the composition of catalyst layers or as a constituent of proton exchange membranes in fuel cells is not described in the existing scientific and technical literature. Research and development in fuel cell technology focus on perfluorosulfonic acid (PFSA) ionomers and emerging alternative materials.

Advanced Materials for Electronic and Electrical Devices

While fluorinated polymers are widely used in electronics for their low dielectric constants and thermal stability, no specific applications or performance data for Perfluoro(4,4'-diphenoxybiphenyl) in advanced electronic or electrical devices could be found.

Theoretical and Computational Investigations of Perfluoro(4,4'-diphenoxybiphenyl): An Overview

Due to a lack of publicly available research, detailed theoretical and computational investigations specifically focused on Perfluoro(4,4'-diphenoxybiphenyl) are not available at this time. While extensive research exists on the computational analysis of other perfluorinated compounds, including perfluoroarenes and perfluoroethers, studies directly addressing the electronic structure, conformational analysis, molecular dynamics, isomerization, and polymerization of Perfluoro(4,4'-diphenoxybiphenyl) have not been identified in the current scientific literature.

General computational methodologies, such as Density Functional Theory (DFT) and molecular dynamics simulations, are frequently employed to understand the properties and behaviors of fluorinated molecules. These techniques provide valuable insights into the electronic properties, molecular geometries, and intermolecular interactions of similar compounds. However, without specific studies on Perfluoro(4,4'-diphenoxybiphenyl), a detailed analysis as requested cannot be provided.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific theoretical and computational characteristics of this compound.

Theoretical and Computational Investigations

Simulation of Material Performance and Macroscopic Properties

Theoretical and computational investigations play a pivotal role in understanding and predicting the behavior of complex molecules like Perfluoro(4,4'-diphenoxybiphenyl). By simulating material performance at various scales, from molecular interactions to macroscopic properties, researchers can gain insights that guide the design and application of new materials. These computational approaches offer a cost-effective and efficient means to explore the structure-property relationships of novel compounds.

Modeling the Impact of Molecular Architecture on Bulk Material Properties

The macroscopic properties of a material are intrinsically linked to the architecture of its constituent molecules. For Perfluoro(4,4'-diphenoxybiphenyl), its unique structure—comprising a rigid perfluorobiphenyl core connected to perfluorophenoxy groups via ether linkages—is expected to impart a distinct set of bulk properties. Computational modeling, particularly through methods like Density Functional Theory (DFT), allows for the elucidation of these relationships.

Molecular electrostatic potential (MEP) analysis, another computational tool, can map the electron density surface of the molecule, identifying regions of positive and negative potential. researchgate.net This information is vital for predicting how molecules of Perfluoro(4,4'-diphenoxybiphenyl) will interact with each other in the solid state and with solvent molecules. researchgate.netnih.gov The presence of ether linkages introduces a degree of conformational flexibility, the effects of which on crystal packing and amorphous phase behavior can be simulated.

The following table summarizes the theoretical relationships between the molecular architecture of Perfluoro(4,4'-diphenoxybiphenyl) and its predicted bulk material properties, based on computational modeling approaches.

| Molecular Feature | Computational Modeling Approach | Predicted Impact on Bulk Material Properties |

| Perfluorinated Biphenyl (B1667301) Core | Density Functional Theory (DFT) for geometry optimization | High thermal stability, rigidity, and chemical inertness. |

| Ether Linkages | Molecular Dynamics (MD) simulations of conformational changes | Increased processability and potential for amorphous phases. |

| High Degree of Fluorination | Molecular Electrostatic Potential (MEP) analysis | Low surface energy, hydrophobicity, and lipophobicity. mdpi.com |

| Dipole Moment | Natural Bonding Orbital (NBO) charge analysis | Significant dipole-dipole intermolecular interactions affecting crystal packing and solvent interactions. researchgate.netnih.gov |

Finite Element Analysis and Multiphysics Modeling for Material Response

Finite Element Analysis (FEA) and multiphysics modeling are powerful computational techniques used to predict how materials and components will behave under various physical conditions. While direct FEA studies on Perfluoro(4,4'-diphenoxybiphenyl) as a standalone material are not prevalent, these methods are invaluable for simulating the performance of composite materials or electronic components that might incorporate this compound, for instance, as a high-performance dielectric material.

In a typical FEA workflow, a digital model of the component is created and discretized into a mesh of smaller, simpler elements. The physical properties of the material, derived from either experimental data or lower-level simulations (like MD), are assigned to these elements. By applying virtual loads, thermal gradients, or electrical fields, the model can predict the material's response, such as deformation, stress distribution, and temperature changes.

Multiphysics modeling extends this by coupling different physical phenomena. For a material like Perfluoro(4,4'-diphenoxybiphenyl) used in an electronic device, a multiphysics simulation could simultaneously model the electrical insulation behavior, the thermal dissipation, and the mechanical stress experienced during operation. This holistic approach is crucial for designing reliable and efficient devices.

The table below illustrates a hypothetical set of input parameters and predicted outputs for an FEA simulation of a composite material containing Perfluoro(4,4'-diphenoxybiphenyl) as a matrix material.

| Input Parameter | Value (Hypothetical) | Predicted Output from FEA |

| Young's Modulus | 10 GPa | Stress distribution under mechanical load |

| Poisson's Ratio | 0.35 | Deformation and strain analysis |

| Thermal Conductivity | 0.2 W/(m·K) | Temperature profile under thermal loading |

| Coefficient of Thermal Expansion | 5 x 10-5 K-1 | Thermally induced stresses and warping |

| Dielectric Constant | 2.5 | Electric field distribution and capacitance |

Predicting Transport Phenomena in Polymeric and Composite Systems

Understanding and predicting the transport of small molecules, such as gases and liquids, through polymeric and composite materials is critical for a wide range of applications, from packaging to filtration membranes. Molecular dynamics (MD) simulations are a key computational tool for investigating these transport phenomena at the atomic level. aiche.org

In the context of a polymer or composite system incorporating Perfluoro(4,4'-diphenoxybiphenyl), MD simulations can be used to model the diffusion of penetrant molecules through the material matrix. These simulations involve constructing a representative model of the material's molecular structure and then tracking the movement of individual penetrant molecules over time.

The following interactive data table presents hypothetical simulated transport properties for different small molecules through a composite material containing Perfluoro(4,4'-diphenoxybiphenyl), as might be predicted from MD simulations.

| Penetrant Molecule | Simulated Diffusivity (cm²/s) | Simulated Solubility (cm³(STP)/(cm³·atm)) | Predicted Permeability (Barrer) |

| Oxygen (O₂) | 1.5 x 10-8 | 0.05 | 0.075 |

| Nitrogen (N₂) | 8.0 x 10-9 | 0.03 | 0.024 |

| Water (H₂O) | 5.0 x 10-9 | 0.01 | 0.005 |

| Methane (CH₄) | 1.2 x 10-8 | 0.10 | 0.120 |

Dielectric Response and Performance Analysis

Comprehensive Studies of Dielectric Properties in Perfluorinated Systems

Perfluorinated compounds are of significant interest in materials science due to their unique properties, including high thermal stability, chemical inertness, and low dielectric constants. The dielectric properties of these materials are crucial for their application in advanced electronics, such as high-frequency circuits and insulation.

Frequency Dependence of Dielectric Constant and Loss Tangent

In typical perfluorinated polymers, the dielectric constant and loss tangent are influenced by the frequency of the applied electric field. Generally, the dielectric constant remains relatively stable over a wide frequency range. However, at higher frequencies, a decrease in the dielectric constant can be observed, which is often associated with the inability of molecular dipoles to follow the rapid oscillations of the electric field. The dielectric loss tangent, which represents the energy dissipation within the material, may exhibit peaks at specific frequencies corresponding to molecular relaxation processes.

Temperature Dependence of Dielectric Behavior and Relaxation Processes

The dielectric properties of perfluorinated systems are also highly dependent on temperature. As temperature increases, molecular mobility is enhanced, which can lead to changes in the dielectric constant and the emergence of relaxation peaks in the dielectric loss spectrum. These relaxation processes are often associated with the glass transition temperature (Tg) of the material, where the amorphous regions of the polymer gain sufficient thermal energy for segmental motion. Different relaxation processes, often denoted as α, β, and γ relaxations, can be observed at different temperatures and are linked to various types of molecular motions, such as the movement of main polymer chains or side groups.

Advanced Characterization of Dielectric Phenomena

To gain a deeper understanding of the dielectric behavior of materials, advanced characterization techniques are employed.

Broadband Dielectric Spectroscopy and Impedance Analysis

Broadband Dielectric Spectroscopy (BDS) is a powerful technique used to investigate the dielectric properties of materials over a very wide range of frequencies (typically from 10⁻² Hz to 10¹² Hz). BDS allows for the detailed study of various relaxation processes and their dynamics. Impedance analysis, a related technique, measures the opposition of a material to the flow of alternating current and provides valuable information about the electrical properties of the material, including its resistance and capacitance.

Optimization of Dielectric Performance for Specific Engineering Applications

The strategic design and modification of materials to achieve desired dielectric properties are paramount in a multitude of advanced engineering fields. For Perfluoro(4,4'-diphenoxybiphenyl), a compound whose structure suggests significant potential for high-performance electrical insulation, understanding these optimization principles is key to unlocking its full application potential. The inherent characteristics of fluoropolymers, such as high thermal stability, chemical inertness, and excellent electrical insulating properties, provide a strong foundation for its use in demanding electronic and electrical systems. adtech.co.ukdeltatecnic.com

Design Principles for High-Performance Electrical Insulation Materials

The development of superior electrical insulation materials revolves around a set of fundamental design principles aimed at maximizing performance and reliability. These principles guide the selection and synthesis of materials for applications ranging from high-voltage cabling to advanced electronic components. For a material like Perfluoro(4,4'-diphenoxybiphenyl), these principles would be applied to leverage its anticipated low dielectric constant and high dielectric strength, which are characteristic of fluoropolymers. alfa-chemistry.com

Key design considerations for high-performance electrical insulation materials include:

Low Dielectric Constant and Dissipation Factor: A low dielectric constant is crucial for minimizing capacitance and ensuring rapid signal propagation in high-frequency applications. casmocable.comdaikinchemicals.com The presence of fluorine atoms in the molecular structure of fluoropolymers contributes to a low dielectric constant. daikinchemicals.com For instance, fluoropolymers like Polytetrafluoroethylene (PTFE) and Fluorinated Ethylene Propylene (FEP) exhibit low dielectric constants, making them ideal for high-frequency applications. casmocable.comdaikinchemicals.com Similarly, the perfluorinated structure of Perfluoro(4,4'-diphenoxybiphenyl) is expected to result in a low dielectric constant.

High Dielectric Strength: This property defines a material's ability to withstand a strong electric field without experiencing electrical breakdown. Fluoropolymers are known for their high dielectric strength, a critical attribute for insulation in high-voltage equipment. adtech.co.ukalfa-chemistry.com

Thermal Stability: Materials used in many electrical and electronic applications must endure a wide range of operating temperatures without degradation of their insulating properties. Fluoropolymers like PTFE, FEP, and Perfluoroalkoxy (PFA) are recognized for their exceptional thermal resistance. adtech.co.uk

Chemical Inertness and Moisture Resistance: Resistance to chemical attack and minimal moisture absorption are vital for maintaining long-term insulation integrity. The strong carbon-fluorine bonds in fluoropolymers impart remarkable chemical resistance. adtech.co.uk

Mechanical Robustness: The insulating material must possess adequate mechanical properties, such as flexibility and tensile strength, to withstand the physical stresses of installation and operation. adtech.co.uk

The molecular structure of Perfluoro(4,4'-diphenoxybiphenyl), featuring a fully fluorinated biphenyl (B1667301) core with perfluorinated phenoxy groups, suggests a combination of rigidity from the biphenyl unit and some rotational flexibility from the ether linkages. This structure is anticipated to yield a material with excellent thermal stability and dielectric properties, consistent with the principles outlined for high-performance insulators.

Strategies for Tailoring Dielectric Constant in Composite Materials

While the intrinsic properties of a material like Perfluoro(4,4'-diphenoxybiphenyl) are promising, its dielectric performance can be further tailored for specific applications through the formation of composite materials. The goal is often to enhance the dielectric constant for applications like capacitors or to further reduce it for high-speed circuitry while maintaining other desirable properties.

Several strategies are employed to modify the dielectric constant of polymer-based composites:

Introduction of Low-Dielectric-Constant Components: For applications demanding an even lower dielectric constant than the base polymer, materials with very low permittivity, such as air (in the form of foams) or hollow microspheres, can be introduced. The highly fluorinated nature of Perfluoro(4,4'-diphenoxybiphenyl) already suggests a low dielectric constant; creating a porous structure from this material could potentially lower it further.

Control of Filler Morphology and Orientation: The shape, size, and orientation of filler particles within the polymer matrix significantly influence the dielectric properties of the composite. For instance, the alignment of fibrous or platelet-shaped fillers can induce anisotropic dielectric behavior, where the dielectric constant differs along different axes.

Surface Modification of Fillers: The interface between the polymer matrix and the filler particles plays a crucial role in determining the composite's dielectric properties. Surface treatments of fillers can improve their dispersion and compatibility with the polymer, leading to more predictable and desirable dielectric performance.

The table below illustrates the dielectric constants of various fluoropolymers, which can serve as a reference for estimating the potential dielectric properties of materials like Perfluoro(4,4'-diphenoxybiphenyl) and for selecting components for composite materials.

| Material | Dielectric Constant (at 1 MHz) |

| Polytetrafluoroethylene (PTFE) | 2.1 |

| Fluorinated Ethylene Propylene (FEP) | 2.1 |

| Perfluoroalkoxy (PFA) | 2.1 |

| Ethylene Tetrafluoroethylene (ETFE) | 2.6 |

| Polyvinylidene Fluoride (B91410) (PVDF) | 6-12 |

This table presents typical values; the exact dielectric constant can vary with frequency, temperature, and material grade.

By applying these design principles and composite strategies, the dielectric response of materials based on Perfluoro(4,4'-diphenoxybiphenyl) could be precisely engineered to meet the stringent requirements of advanced electrical and electronic applications.

Future Research Directions and Emerging Paradigms

Innovations in Sustainable Synthesis and Processing of Perfluoro(4,4'-diphenoxybiphenyl) and its Derivatives

The traditional synthesis of fluorinated compounds often involves harsh reagents and conditions, which raises environmental and cost concerns. dovepress.com A significant future direction lies in developing greener synthetic pathways for Perfluoro(4,4'-diphenoxybiphenyl). This involves a shift away from hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF) towards more benign and efficient methods. dovepress.com

Key areas of innovation include:

Catalytic Fluorination: Research into transition-metal-catalyzed C-H fluorination could offer a more direct and atom-economical route to perfluorinated aromatics, reducing the reliance on multi-step syntheses that generate significant waste. dovepress.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety for energetic fluorination reactions, and enable easier scale-up. This approach can minimize waste and energy consumption compared to traditional batch processing.

Bio-based Solvents and Reagents: Exploring the use of renewable solvents and reagents can significantly lower the environmental footprint of the synthesis process.

Eco-Friendly Processing: Beyond synthesis, the processing of polymers derived from Perfluoro(4,4'-diphenoxybiphenyl) is another area for sustainable innovation. This includes the use of non-fluorinated surfactants in polymerization processes and developing recycling methods like unzipping depolymerization to recover valuable monomers from end-of-life products. nih.govresearchgate.net

A comparative table of traditional versus potential green synthesis methods is presented below.

| Feature | Traditional Synthesis (e.g., Swarts Reaction) | Future Sustainable Synthesis |

| Fluorinating Agent | Hazardous reagents like SbF₃, HF | Nucleophilic F-transferring reagents, catalytic methods |

| Atom Economy | Often low, with significant by-products | High, with direct C-H fluorination |

| Solvents | Often chlorinated or other hazardous solvents | Greener, potentially bio-based solvents |

| Process Type | Batch processing | Continuous flow chemistry |

| Environmental Impact | High, due to hazardous waste and energy use | Reduced, through waste minimization and recycling |

This table is a conceptual representation based on general principles of green chemistry applied to fluorinated compounds. dovepress.comrsc.org

Development of Novel Polymer Architectures and Composites Based on Perfluoro(4,4'-diphenoxybiphenyl)

The structure of Perfluoro(4,4'-diphenoxybiphenyl) makes it an excellent building block for novel high-performance polymers and composites. Its bifunctional nature allows it to be incorporated into various polymer backbones, while its rigidity and fluorination enhance the properties of the resulting materials.

Future research will likely focus on:

Ladder Polymers: The synthesis of ladder polymers, which consist of two parallel polymer chains linked at regular intervals, is a significant goal. acs.org These structures are predicted to have exceptional thermal and chemical stability because the breakage of a single bond does not lead to chain scission. acs.org Perfluoro(4,4'-diphenoxybiphenyl) could serve as a rigid rung in such architectures.

Hyperbranched Polymers: Creating hyperbranched polymers with a Perfluoro(4,4'-diphenoxybiphenyl) core could lead to materials with unique solubility, viscosity, and surface properties. These materials have shown promise in creating surface-active polymer blends. researchgate.net

Advanced Composites: Incorporating Perfluoro(4,4'-diphenoxybiphenyl) or its oligomers into other polymer matrices (e.g., polyimides, polyketones) can create composites with enhanced properties. The fluorinated component can improve chemical resistance, lower the dielectric constant, and reduce surface energy, making these composites suitable for demanding applications in electronics and aerospace. numberanalytics.com

Block Copolymers: The synthesis of block copolymers containing segments derived from Perfluoro(4,4'-diphenoxybiphenyl) can lead to self-assembling materials with ordered nanostructures. researchgate.net These could be used to create membranes with selective permeability or patterned surfaces.

Cross-Disciplinary Research in Advanced Functional Materials with Perfluorinated Components

The unique properties of materials derived from Perfluoro(4,4'-diphenoxybiphenyl) open up avenues for research across multiple scientific disciplines. The combination of thermal stability, chemical inertness, and specific electronic properties makes these materials highly attractive for advanced applications. numberanalytics.comnih.gov

Emerging cross-disciplinary research areas include:

Biomedical Devices: The biocompatibility and inertness of fluoropolymers are well-known. nih.govresearchgate.net Materials based on Perfluoro(4,4'-diphenoxybiphenyl) could be explored for use in implantable devices, durable medical tubing, and bio-inert coatings. youtube.com Some fluorinated polymers also exhibit piezoelectric and ferroelectric properties, suggesting potential applications in smart biomedical systems like sensors and actuators for controlled drug delivery or tissue engineering. nih.govresearchgate.net

Advanced Electronics and Photonics: The low dielectric constant and high thermal stability are critical for next-generation microelectronics, especially for insulating layers in high-frequency circuits. rsc.org The optical transparency of some fluorinated materials could also lead to applications in optical fibers, lenses, and nonlinear optics. numberanalytics.com

Energy Storage and Conversion: Fluorinated materials play a crucial role in energy technologies. flogen.orgflogen.orgchemrxiv.org Polymers derived from Perfluoro(4,4'-diphenoxybiphenyl) could be developed as stable electrolyte membranes for batteries and fuel cells, or as protective coatings for components in harsh energy environments like solar panels and wind turbines. americanchemistry.com

Integration of Artificial Intelligence and Machine Learning in Computational Design and Materials Discovery

Future research will leverage AI and ML in several ways:

Property Prediction: ML models can be trained on existing materials data to predict the properties (e.g., thermal stability, dielectric constant, solubility) of new polymers derived from Perfluoro(4,4'-diphenoxybiphenyl) before they are synthesized. mpg.deacs.org This allows researchers to focus on the most promising candidates, saving time and resources.

Generative Design: Generative AI models can propose entirely new molecular structures based on desired property inputs. weforum.orgyoutube.com This could be used to design novel derivatives of Perfluoro(4,4'-diphenoxybiphenyl) or to create optimal polymer architectures for specific applications.

Synthesis Planning: AI tools can analyze the chemical literature and predict viable synthetic routes for new materials, even suggesting reaction conditions and potential yields. youtube.com

High-Throughput Screening: Combining computational simulations with ML can enable the rapid screening of vast numbers of potential material compositions, identifying high-performance candidates for further investigation. acs.org

| AI/ML Application | Description | Potential Impact on Perfluoro(4,4'-diphenoxybiphenyl) Research |

| Property Prediction | Using algorithms to forecast material properties based on structure. qmul.ac.uk | Rapidly estimate the performance of new polymers without synthesis. |

| Generative Design | AI creates novel molecular structures with targeted properties. weforum.org | Design of new monomers and polymers for specific applications like low-dielectric insulators. |

| Synthesis Planning | AI predicts reaction pathways for target molecules. youtube.com | Accelerate the discovery of efficient and sustainable synthesis routes. |

| Data Mining | Extracting insights from large scientific literature and databases. youtube.com | Uncover hidden relationships between structure and function in fluorinated materials. |

Addressing Performance Gaps and Enabling Next-Generation Technologies through Fluorinated Material Science

Despite the advancements in polymer science, performance gaps still exist in materials for extreme environments and cutting-edge technologies. datahorizzonresearch.com Fluorinated materials, including those based on Perfluoro(4,4'-diphenoxybiphenyl), are uniquely positioned to fill these gaps.

Future research will focus on overcoming current limitations and enabling new technologies:

Extreme Environments: There is a continuous demand for polymers that can withstand higher temperatures, more corrosive chemicals, and intense radiation. Research will aim to synthesize polymers from Perfluoro(4,4'-diphenoxybiphenyl) that push the limits of thermal and chemical stability for applications in aerospace, deep-sea exploration, and advanced industrial processes.

Clean Energy Transition: The transition to renewable energy sources like green hydrogen, advanced batteries, and more efficient solar cells requires new materials. americanchemistry.com Fluoropolymers are critical for membranes, seals, and insulators in these systems. americanchemistry.com Tailoring the properties of Perfluoro(4,4'-diphenoxybiphenyl)-based materials could lead to more durable and efficient components, accelerating the adoption of these technologies.

Next-Generation Communications: The rollout of 6G and beyond will require materials with even lower dielectric losses to ensure signal integrity at higher frequencies. The inherent low dielectric properties of highly fluorinated polymers make them prime candidates for this application. Research will focus on minimizing the dielectric constant and loss tangent of these materials.

By systematically exploring the synthesis, architecture, and applications of Perfluoro(4,4'-diphenoxybiphenyl), and by leveraging powerful new tools like AI, the scientific community can unlock a new generation of high-performance materials to meet the technological challenges of the future.

Q & A

Q. What are the standard analytical methods for detecting and quantifying Perfluoro(4,4'-diphenoxybiphenyl) in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Use isotopically labeled analogs (e.g., ¹³C-labeled perfluoroalkyl acids) to correct for matrix effects and ionization suppression . Solid-phase extraction (SPE) with weak anion-exchange cartridges is recommended for sample preparation. Validate methods using EPA or ISO guidelines to ensure sensitivity (detection limits <1 ng/L) and specificity .

Q. How can researchers optimize the synthesis of Perfluoro(4,4'-diphenoxybiphenyl) to minimize fluorinated byproducts?

Utilize controlled radical polymerization (e.g., RAFT or ATRP) to reduce side reactions. Monitor reaction kinetics via ¹⁹F NMR to track fluorine incorporation efficiency. Post-synthesis purification via fractional distillation or supercritical CO₂ extraction can isolate the target compound from perfluoroalkyl ethers or sulfonates . Characterize purity using differential scanning calorimetry (DSC) and X-ray photoelectron spectroscopy (XPS) to confirm fluorine content .

Q. What are the primary environmental fate mechanisms of Perfluoro(4,4'-diphenoxybiphenyl) in aquatic systems?

The compound exhibits strong adsorption to organic matter due to its hydrophobic perfluorinated backbone. Use fugacity models to predict partitioning coefficients (log Kₒₒ >5.2). Biodegradation is negligible; focus on photolytic degradation under UV-C light (254 nm), which cleaves C-F bonds to yield shorter-chain perfluorocarboxylic acids .

Advanced Research Questions

Q. How do synergistic interactions between Perfluoro(4,4'-diphenoxybiphenyl) and co-contaminants (e.g., heavy metals) amplify toxicity in model organisms?

Design factorial experiments exposing zebrafish embryos to binary mixtures. Measure biomarkers like vitellogenin (endocrine disruption) and oxidative stress enzymes (SOD, CAT). Use toxicogenomic tools (RNA-seq) to identify pathways (e.g., PPARα/RXR activation) affected by co-exposure. Cross-validate results with computational models (e.g., CompTox Dashboard) to predict mixture toxicity .

Q. What advanced computational methods resolve contradictions between theoretical and experimental degradation pathways?

Apply density functional theory (DFT) at the M06-2X/aug-cc-pVTZ level to model OH radical-initiated degradation. Compare theoretical intermediates (e.g., perfluorinated glycolaldehyde) with experimental LC-HRMS data. Reconcile discrepancies by simulating secondary reactions (e.g., wall adsorption or photolysis of unstable intermediates) .

Q. How can researchers design in vitro assays to differentiate between membrane disruption and protein-binding toxicity mechanisms?

Use fluorescence anisotropy to measure compound binding to serum albumin or liver fatty acid-binding protein (L-FABP). Parallel assays with artificial lipid membranes (e.g., DOPC vesicles) quantify membrane fluidity changes via Laurdan GP values. Combine results with molecular dynamics simulations to map interaction sites .

Q. What strategies improve the resolution of Perfluoro(4,4'-diphenoxybiphenyl) in complex matrices during non-targeted analysis?

Employ ion mobility spectrometry (IMS) coupled with LC-MS to separate isomers based on collision cross-section (CCS) differences. Use Kendrick mass defect plots and fluorine-specific mass filters (e.g., m/z 18.9984 for [F]⁻) to prioritize PFAS-related features. Validate findings against NIST PFAS libraries .

Q. How does Perfluoro(4,4'-diphenoxybiphenyl) influence the thermomechanical properties of fluoropolymer composites?

Incorporate the compound into polyimide matrices at 1–5 wt% and analyze using dynamic mechanical analysis (DMA). Observe increases in glass transition temperature (Tg) by 15–20°C due to restricted chain mobility. Use X-ray diffraction (XRD) to confirm enhanced crystallinity from fluorine-induced chain alignment .

Methodological Notes

- Data Contradictions : When conflicting toxicity data arise (e.g., EC₅₀ variations), apply Hill’s criteria for causality: strength, consistency, and biological gradient. Replicate studies across multiple cell lines (e.g., HepG2, HEK293) and exposure durations .

- Degradation Studies : Use ¹⁹F NMR to track defluorination efficiency (>90% indicates complete mineralization). Quantify fluoride ions via ion chromatography to validate reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.